molecular formula C15H20N2O3 B2550258 4-tert-butyl-N-(3-hydroxyphenyl)-2-oxopyrrolidine-3-carboxamide CAS No. 2097868-85-2

4-tert-butyl-N-(3-hydroxyphenyl)-2-oxopyrrolidine-3-carboxamide

Cat. No.: B2550258
CAS No.: 2097868-85-2
M. Wt: 276.336
InChI Key: ZNVBFHVEASUAEI-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(3-hydroxyphenyl)-2-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, a tert-butyl group, and a hydroxyphenyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 4-tert-butyl-N-(3-hydroxyphenyl)-2-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the Hydroxyphenyl Group: This step often involves a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a hydroxyphenyl boronic acid and a suitable halide precursor.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors for better control over reaction conditions .

Chemical Reactions Analysis

4-tert-butyl-N-(3-hydroxyphenyl)-2-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The tert-butyl group can undergo electrophilic substitution reactions, often facilitated by strong acids or bases.

Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like sodium borohydride, and catalysts for coupling reactions such as palladium complexes .

Scientific Research Applications

4-tert-butyl-N-(3-hydroxyphenyl)-2-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-tert-butyl-N-(3-hydroxyphenyl)-2-oxopyrrolidine-3-carboxamide exerts its effects involves interactions with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding, while the pyrrolidine ring can interact with biological macromolecules. These interactions can modulate enzyme activity or receptor binding, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds include:

    4-tert-butylphenol: Known for its use in the production of resins and as a chemical intermediate.

    tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Used in the synthesis of various organic compounds with biological activities.

    tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another derivative with significant biological activity.

Properties

IUPAC Name

4-tert-butyl-N-(3-hydroxyphenyl)-2-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)11-8-16-13(19)12(11)14(20)17-9-5-4-6-10(18)7-9/h4-7,11-12,18H,8H2,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVBFHVEASUAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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